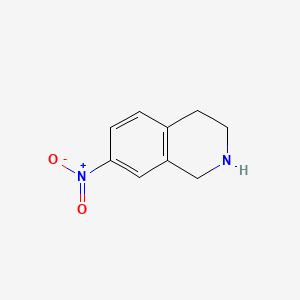

7-Nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1312399

Key on ui cas rn:

42923-79-5

M. Wt: 178.19 g/mol

InChI Key: YPRWYZSUBZXORL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07582616B2

Procedure details

This example shows how to make example compounds of the present invention. More specifically, this example demonstrates how to make four aromatic nitro isomers of 6-position nitro-1,2,3,4-tetrahydroisoquinolinylpurine ribosides NBMPR analogues (compounds 2-5). Several literature methods are employed to synthesize the required nitro-1,2,3,4-tetrahydroisoquinoline (compounds 6-9), which are subsequently reacted with the commercially available 6-chloropurine riboside (10) according to Scheme 1 to obtain the target compounds. The commercially available 5-nitroisoquinoline (11) is reduced using sodium borohydride in ethanol to afford the 5-tetrahydroisoquinoline (6) intermediate in good yield (about 90%). The 7-nitrotetrahydroisoquinoline intermediate (8) is prepared in about 50% yield by nitration of the commercially available 1,2,3,4-tetrahydroisoquinoline using KNO3 in concentrated sulfuric acid according to the method of Ajao et al. (1985) (Scheme 3). The 6- and 8-nitro-1,2,3,4-tetrahydroisoquinoline intermediates 7 and 9, are prepared following reaction Scheme 4 according to the report by Tercel et al. (1996) as follows.

Name

KNO3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

6- and 8-nitro-1,2,3,4-tetrahydroisoquinoline

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

50%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.[N+:11]([O-])([O-:13])=[O:12].[K+]>S(=O)(=O)(O)O>[N+:11]([C:8]1[CH:9]=[C:10]2[C:5]([CH2:4][CH2:3][NH:2][CH2:1]2)=[CH:6][CH:7]=1)([O-:13])=[O:12] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1NCCC2=CC=CC=C12

|

Step Two

|

Name

|

KNO3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[K+]

|

Step Three

[Compound]

|

Name

|

6- and 8-nitro-1,2,3,4-tetrahydroisoquinoline

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in good yield (about 90%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction Scheme 4 according to the report by Tercel et al. (1996)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C2CCNCC2=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 50% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |